![molecular formula C9H7F3N4 B13475284 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This particular compound is of interest due to its unique structural features, which include an amino group, a trifluoromethyl group, and a pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can serve as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds, stabilizing the compound within the active site. This dual interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole: Unique due to its trifluoromethyl and pyridyl groups.
3-Amino-5-phenylpyrazole: Lacks the trifluoromethyl group, leading to different reactivity and applications.
3-Amino-5-methylpyrazole: Simpler structure with different chemical properties
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H7F3N4 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,(H3,13,15,16) |
Clave InChI |
BMLAOQLKWWLACM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC(=NN2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


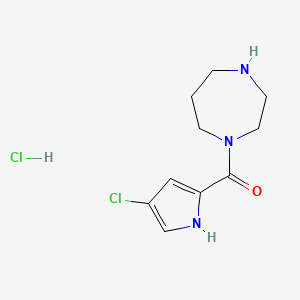
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
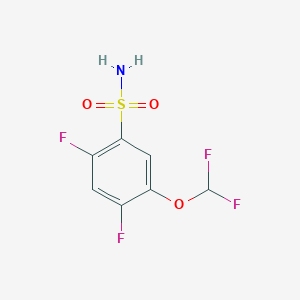
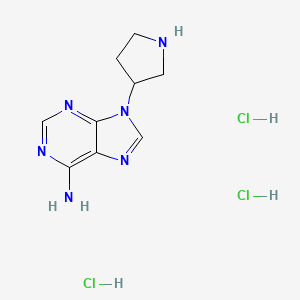
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
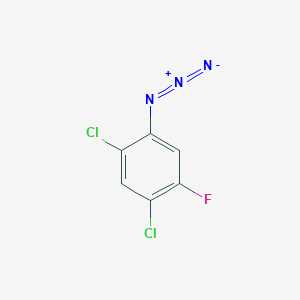
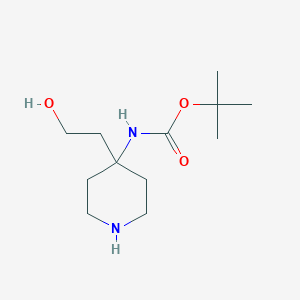
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
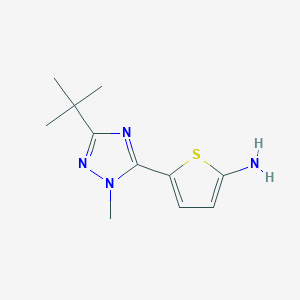

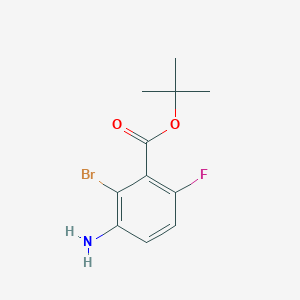
![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
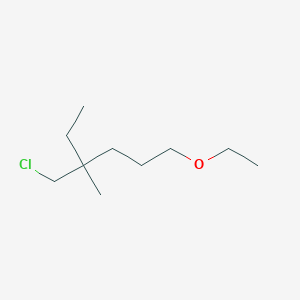
![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
